

# BRD5018: A Preclinical Data Package for a Novel Antimalarial Agent

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for **BRD5018**, a novel bicyclic azetidine compound with potent antimalarial activity. The information presented herein summarizes key findings from in vitro and in vivo studies, outlining the mechanism of action, pharmacokinetic profile, efficacy, and safety of this promising drug candidate.

# Core Data Summary In Vitro and In Vivo Efficacy

**BRD5018** demonstrates potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its efficacy has been established in both in vitro and in vivo models.

Parameter	Species/Model	Value	Source
In Vivo Efficacy (ED90)	SCID mouse model (P. falciparum)	3-10 mg/kg (single oral dose)	[1]
Parasitemia Reduction	SCID mouse model (P. falciparum)	>99.8% at ≥30 mg/kg (Day 7, single oral dose)	[1]

### **Pharmacokinetics**



Pharmacokinetic studies have been conducted in multiple preclinical species to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of **BRD5018**.

Parameter	Mouse	Rat	Dog	Human (Projected)	Source
Oral Bioavailability (F)	46%	19%	75%	77%	[1]
Gastrointestin al Availability (Fa x Fg)	~58%	~25%	~75%	85%	[1]
Log D (pH 7.4)	-	-	-	3.2	[1]
Liver Microsomal Stability	Excellent	Excellent	Excellent	Excellent	[1]
Hepatocyte Stability	Excellent	Excellent	Excellent	Excellent	[1]

## **Safety and Toxicology**

Non-GLP (Good Laboratory Practice) safety studies have been conducted to assess the toxicological profile of **BRD5018**.

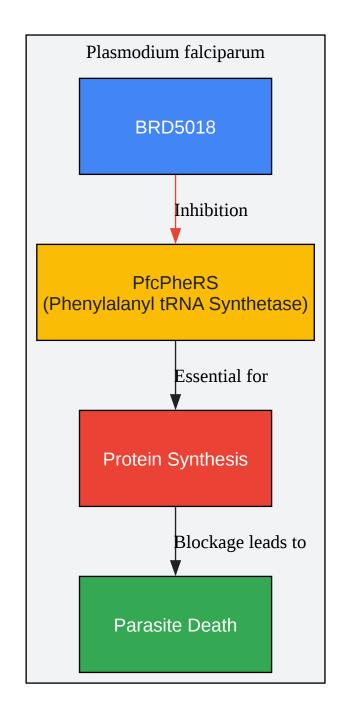


Study Type	Species	Key Findings	Source
Single Dose Toxicity	ICR Mice (oral)	Well-tolerated at 100 mg/kg. Mortality at 300 and 600 mg/kg was associated with gastric ulceration and hepatocellular fatty degeneration.	[1]
Dose Range Finding	Rodents and Dogs	Primary toxicity related to monitorable and reversible gastrointestinal (GI) events, likely due to local irritation. No serious systemic toxicity was identified.	[1][2]
Cardiovascular Safety	Telemetered Male Beagle Dogs (oral)	No significant cardiovascular findings at plasma concentrations up to 2.7 µg/ml. Emesis occurred at 100 and 450 mg/kg.	[1]

### **Mechanism of Action**

BRD5018 exerts its antimalarial effect through a novel mechanism of action: the inhibition of the Plasmodium falciparum cytosolic phenylalanyl tRNA synthetase (PfcPheRS).[1] This enzyme is crucial for parasite protein synthesis. BRD5018 exhibits good selectivity for the parasite enzyme over its human ortholog, which is a key attribute for a favorable safety profile. [1] The development of drugs with new mechanisms of action is critical to combat the growing threat of antimalarial drug resistance.[2]





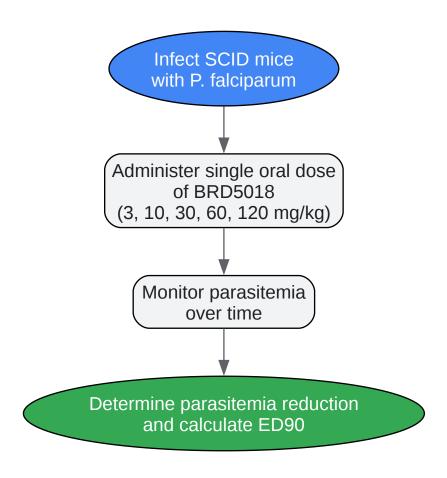
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Caption: Mechanism of action of BRD5018 in Plasmodium falciparum.

# **Experimental Protocols**In Vivo Efficacy Study



- Model: SCID (Severe Combined Immunodeficient) mice were used to allow for the engraftment of human red blood cells and subsequent infection with P. falciparum.
- Dosing: A single oral dose of **BRD5018** was administered to the infected mice at concentrations of 3, 10, 30, 60, and 120 mg/kg.[1]
- Endpoint: Parasitemia levels were monitored, and the efficacy was determined by the reduction in parasite load. The ED90 (the dose required to achieve 90% efficacy) was estimated.[1]



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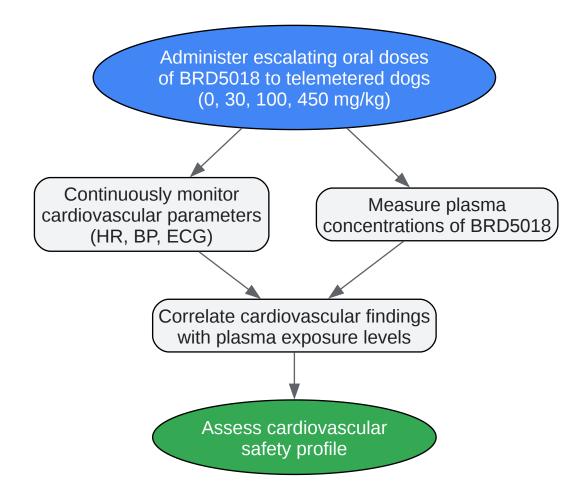
Caption: Workflow for the in vivo efficacy assessment of **BRD5018**.

## Cardiovascular Safety Study

 Model: Telemetered male beagle dogs were used to allow for continuous monitoring of cardiovascular parameters.



- Dosing: BRD5018 was administered once daily in a dose-escalating manner, with doses of 0, 30, 100, and 450 mg/kg.[1]
- Endpoints: The effects on the cardiovascular system were assessed, including monitoring for any significant changes in heart rate, blood pressure, and electrocardiogram (ECG) readings. Plasma concentrations of BRD5018 were also measured.[1]



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Caption: Experimental workflow for the cardiovascular safety study of BRD5018.

### Conclusion

The preclinical data for **BRD5018** indicate a promising profile for a novel antimalarial agent. Its unique mechanism of action, potent in vivo efficacy, and favorable pharmacokinetic and safety profiles support its continued development.[1][2] The primary observed toxicity is related to reversible gastrointestinal effects, with no major systemic toxicities identified in the preclinical



species tested.[1] These findings suggest that **BRD5018** has the potential to be a valuable new tool in the global effort to combat malaria, particularly in the face of emerging drug resistance.
[2]

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#### References

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